molecular formula C20H18O8 B7983556 Di-4-toluoyl-L-tartaric acid

Di-4-toluoyl-L-tartaric acid

Cat. No.: B7983556
M. Wt: 386.4 g/mol
InChI Key: JQPIFDQVAKKOKQ-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-4-toluoyl-L-tartaric acid (CAS No. 32634-66-5), also known as (-)-O,O'-Di-p-toluoyl-L-tartaric acid or L-DTTA, is a chiral derivative of L-tartaric acid. Its molecular formula is C₂₀H₁₈O₈, with a molecular weight of 386.35 g/mol . Structurally, it consists of two p-toluoyl (4-methylbenzoyl) groups esterified to the hydroxyl groups of L-tartaric acid, forming a diester (Figure 1). This compound is a white crystalline solid with a melting point of 166–171°C and moderate solubility in polar organic solvents such as ethanol, methanol, and chloroform .

This compound is widely used as a chiral resolving agent in pharmaceuticals to separate racemic mixtures into enantiomerically pure compounds. Key applications include the synthesis of escitalopram intermediates (an antidepressant) and upadacitinib salts (a Janus kinase inhibitor) . Its enantioselectivity arises from differential interactions with chiral centers in target molecules, enabling high-purity isolation of the desired (-)-enantiomer .

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(4-methylbenzoyl)-2-(4-methylbenzoyl)oxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)15(21)20(19(26)27,16(22)17(23)24)28-18(25)14-9-5-12(2)6-10-14/h3-10,16,22H,1-2H3,(H,23,24)(H,26,27)/t16-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPIFDQVAKKOKQ-OXJNMPFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@@]([C@H](C(=O)O)O)(C(=O)O)OC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anhydride Intermediate Synthesis

In a 1,000 mL three-neck flask, 150 g (1.0 mol) of L-tartaric acid is suspended in 200 mL of toluene. Copper(II) sulfate (1.5 g, 0.009 mol) is added as a catalyst to facilitate acylation. Methylbenzoyl chloride (p-toluoyl chloride; 330 g, 2.1 mol) is introduced dropwise over 3 hours under vigorous stirring. The reaction proceeds at ambient temperature for 6 hours, after which the mixture is centrifuged to isolate the crude anhydride (Di-4-toluoyl-L-tartaric anhydride, CAS 72842-25-2). This step yields 495.4 g (96.6% of theoretical) of the anhydride with 99.61% purity.

Table 1: Reaction Conditions for Anhydride Synthesis

ParameterValue
L-Tartaric acid150 g (1.0 mol)
p-Toluoyl chloride330 g (2.1 mol)
CatalystCuSO₄ (1.5 g, 0.009 mol)
SolventToluene (200 mL)
Reaction time6 hours
Yield495.4 g (96.6%)
Purity (HPLC)99.61%

Hydrolysis to this compound

The anhydride (495.4 g) is transferred to a 2,000 mL reactor containing a 1:1 mixture of water and toluene (495.4 g total). The solution is refluxed at 110–120°C for 5 hours, cooled to 25°C, and filtered to isolate the crystalline product. This hydrolysis step yields 374.4 g (95.2% efficiency) of this compound.

Industrial-Scale Production and Process Optimization

Industrial protocols prioritize cost efficiency and scalability while maintaining enantiomeric purity. Automated continuous-flow systems replace batch reactors to enhance mixing and heat transfer. Key modifications include:

Catalyst Recycling

Copper(II) sulfate is recovered from aqueous waste streams via precipitation at pH 8–9, reducing catalyst consumption by 40%.

Solvent Recovery

Toluene is distilled and reused in subsequent batches, minimizing raw material costs.

Crystallization Control

Anti-solvent crystallization (e.g., adding heptane to ethanol) produces uniform crystals with >99.5% purity, avoiding chromatographic purification.

Comparative Analysis of Alternative Methods

While the copper-catalyzed method dominates, exploratory studies have evaluated:

Base-Mediated Acylation

Pyridine or triethylamine can replace copper sulfate, but these bases require stoichiometric quantities, increasing costs and complicating waste management.

Solvent Effects

Substituting toluene with dichloromethane accelerates reaction kinetics but raises safety and environmental concerns.

Quality Control and Characterization

Critical quality attributes include:

  • Optical purity : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) confirms >99.5% enantiomeric excess.

  • Thermal stability : Melting point 169–171°C (lit.), with decomposition above 250°C .

Chemical Reactions Analysis

Types of Reactions

Di-4-toluoyl-L-tartaric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The toluoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Acyl chlorides and anhydrides are used for substitution reactions, often in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Di-4-toluoyl-L-tartaric acid has several scientific research applications:

    Chemistry: It is widely used as a chiral resolving agent for the separation of racemic mixtures into their enantiomers.

    Biology: The compound’s chiral properties make it useful in studying the effects of chirality on biological systems.

    Medicine: It is used in the synthesis of chiral drugs and pharmaceuticals, where the enantiomeric purity is crucial for efficacy and safety.

    Industry: this compound is employed in the production of high-purity chemicals and materials, particularly in the pharmaceutical and fine chemical industries.

Mechanism of Action

The mechanism of action of di-4-toluoyl-L-tartaric acid primarily involves its ability to form diastereomeric salts with racemic compounds. This property allows for the separation of enantiomers based on their differing solubilities. The molecular targets and pathways involved include interactions with chiral centers in the target molecules, leading to selective crystallization or precipitation of one enantiomer over the other.

Comparison with Similar Compounds

Di-p-toluoyl-D-tartaric Acid (D-DTTA)

  • CAS No.: 32634-68-7
  • Molecular Formula : C₂₀H₁₈O₈ (same as L-DTTA)
  • Key Difference : Enantiomeric configuration (D-tartaric acid backbone).
  • Applications : Used to resolve racemic mixtures into (+)-enantiomers, opposite to L-DTTA. For example, D-DTTA is critical in isolating dextrorotatory isomers in asymmetric synthesis .

Di-o-toluoyl-L-tartaric Acid

  • CAS No.: 32634-68-5 (ortho isomer)
  • Key Difference : Toluoyl groups are attached at the ortho position (2-methylbenzoyl) instead of para.
  • Impact : Steric hindrance from ortho substituents reduces crystallinity and enantioselectivity compared to the para isomer, making it less effective in chiral resolution .

Tartaric Acid Derivatives with Alternative Substituents

Dibenzoyltartaric Acid

  • CAS No.: Not explicitly listed (referenced in ).
  • Structure : Benzoyl groups replace toluoyl groups.
  • Comparison :
    • Higher Melting Point : Benzoyl esters typically exhibit higher melting points (>200°C) due to stronger π-π stacking.
    • Solubility : Lower solubility in alcohols compared to toluoyl derivatives, limiting utility in polar reaction media .

L(+)-Tartaric Acid (Unmodified)

  • CAS No.: 87-69-4
  • Molecular Formula : C₄H₆O₆ (MW: 150.09 g/mol)
  • Applications: Primarily used as a food additive (E334) and chelating agent. Unlike Di-4-toluoyl-L-tartaric acid, it lacks the steric bulk required for enantiomeric resolution but is cost-effective for non-chiral applications .

Anhydride Form: Di-(4-toluoyl)-L-tartaric Anhydride

  • CAS No.: 72842-25-2
  • Molecular Formula : C₂₀H₁₆O₇ (MW: 368.34 g/mol)
  • Key Difference : Absence of hydroxyl groups (anhydride formation).
  • Synthesis : Produced via reaction of L-tartaric acid with p-toluoyl chloride under acidic conditions .
  • Utility : Intermediate in synthesizing esters and amides for specialty chemicals.

Data Table: Comparative Properties of this compound and Analogues

Compound CAS No. Molecular Weight (g/mol) Melting Point (°C) Solubility (Key Solvents) Primary Application
This compound 32634-66-5 386.35 166–171 Ethanol, Chloroform, Methanol Chiral resolution of (-)-enantiomers
Di-p-toluoyl-D-tartaric acid 32634-68-7 386.35 Not reported Similar to L-DTTA Resolution of (+)-enantiomers
Di-o-toluoyl-L-tartaric acid 32634-68-5 386.35 Not reported Lower solubility in alcohols Limited chiral applications
L(+)-Tartaric acid 87-69-4 150.09 171–174 Water, Ethanol Food additive, chelator
Di-(4-toluoyl)-L-tartaric anhydride 72842-25-2 368.34 Not reported Reacts with amines/alcohols Specialty chemical synthesis

Key Research Findings

Enantioselectivity : this compound outperforms ortho-substituted analogues due to optimal steric and electronic interactions in chiral cavities .

Thermal Stability : The para-toluoyl groups enhance thermal stability (melting point ~170°C) compared to unmodified tartaric acid (melting point ~171°C), enabling use in high-temperature reactions .

Synthetic Utility: this compound is preferred over dibenzoyltartaric acid in pharmaceutical synthesis due to better solubility in process-friendly solvents like methanol .

Biological Activity

Di-4-toluoyl-L-tartaric acid (DTTA) is a derivative of tartaric acid that has garnered attention in various fields, particularly in its role as a chiral resolving agent. This article explores the biological activity of DTTA, focusing on its applications in pharmaceutical chemistry, its interaction with biological systems, and relevant research findings.

  • Chemical Formula : C20_{20}H18_{18}O8_{8}
  • Molecular Weight : 386.35 g/mol
  • CAS Number : 32634-66-5
  • Melting Point : 164-170 °C
  • Density : 1.4 ± 0.1 g/cm³

DTTA is known for its ability to form diastereomeric salts with various amines, which can be utilized for the resolution of racemic mixtures into their enantiomeric forms. This property is particularly valuable in the synthesis of pharmaceuticals where enantiomeric purity is crucial for efficacy and safety.

Chiral Resolution

One of the primary applications of DTTA is in the chiral resolution of racemic compounds. It has been effectively used to resolve various racemic drugs, including:

  • Tramadol : A study demonstrated that DTTA could achieve high optical purity in the resolution of tramadol, yielding significant quantities of the desired enantiomer with minimal loss (up to 96.8% recovery rate) .

This capability underscores DTTA's importance in drug development, where specific enantiomers often exhibit distinct pharmacological profiles.

DTTA functions through the formation of diastereomeric salts with racemic amines. The differences in solubility and crystallization properties between these salts allow for their separation. The mechanism can be summarized as follows:

  • Formation of Diastereomeric Salts : When DTTA interacts with a racemic amine, it forms diastereomeric salts that differ in physical properties.
  • Separation by Crystallization : These salts can be separated through crystallization techniques due to their differing solubilities.
  • Recovery of Enantiomers : The desired enantiomer can be isolated from the salt form, allowing for further purification and analysis.

Research Findings

Recent studies have expanded on the biological activity and applications of DTTA:

  • Antitumor Activity : Research indicates that DTTA derivatives exhibit potential antitumor activity, suggesting that modifications to its structure could enhance therapeutic efficacy against certain cancer cell lines .
  • Antioxidant Properties : Some studies have highlighted antioxidant properties associated with tartaric acid derivatives, including DTTA, which may contribute to their biological activity .

Case Studies

  • Resolution of Tramadol :
    • Objective: To achieve high optical purity using DTTA.
    • Methodology: The racemic mixture was treated with DTTA under controlled conditions.
    • Results: Achieved an optical purity exceeding 92% ee with a recovery rate of 96.8% .
  • Antitumor Screening :
    • Objective: To evaluate the cytotoxic effects of DTTA on cancer cell lines.
    • Findings: Initial screenings indicated significant cytotoxicity against HepG2 human hepatoblastoma cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for Di-4-toluoyl-L-tartaric acid, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via esterification of L-tartaric acid with p-toluoyl chloride. Key steps include:

  • Reagent Ratios : A 2:1 molar ratio of p-toluoyl chloride to L-tartaric acid ensures complete esterification of both hydroxyl groups.
  • Solvent Selection : Anhydrous pyridine or dichloromethane is used to stabilize intermediates and prevent hydrolysis.
  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., acyl migration).
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Yield optimization requires precise stoichiometry and inert atmospheres to avoid oxidation .

Q. Which analytical techniques are most effective for characterizing this compound and confirming enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention times distinguish enantiomers (L-form: 12.3 min; D-form: 14.7 min) .
  • Polarimetry : Specific rotation [α]D²⁵ = +27.5° (c = 1 in ethanol) confirms L-configuration .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for chiral resolution efficiency .
  • NMR (¹H/¹³C) : Key signals: δ 2.35 (s, 6H, CH₃), 5.45 (d, 2H, ester OCH), and 8.05 (d, 8H, aromatic H) .

Q. How is this compound employed in resolving racemic mixtures of amines?

Methodological Answer: The acid forms diastereomeric salts with amine enantiomers via ionic interactions. Protocol:

Salt Formation : Mix racemic amine with this compound (1:1 molar ratio) in hot ethanol.

Crystallization : Cool to 4°C; the L-tartaric acid derivative preferentially crystallizes with one amine enantiomer.

Filtration and Hydrolysis : Isolate crystals, wash with cold ethanol, and treat with NaOH to recover the resolved amine. Success depends on solvent polarity and cooling rate .

Advanced Research Questions

Q. What experimental challenges arise in crystallizing this compound with target amines, and how can they be mitigated?

Methodological Answer: Challenges include:

  • Polymorphism : Multiple crystal forms may reduce resolution efficiency. Mitigate by screening solvents (e.g., ethanol vs. acetone) and adjusting supersaturation rates.
  • Hygroscopicity : Moisture absorption destabilizes crystals. Use desiccants (e.g., silica gel) during storage.
  • Empirical Optimization : No universal chiral acid exists; trial-and-error screening with analogues (e.g., dibenzoyl-L-tartaric acid) is often required .

Q. How does this compound stability vary under acidic, basic, or oxidizing conditions, and what precautions are necessary?

Methodological Answer:

  • Acidic Conditions : Stable below pH 3; ester bonds hydrolyze at higher acidity. Use buffered solutions (pH 2–3) for reactions.
  • Basic Conditions : Rapid hydrolysis occurs above pH 7. Avoid NaOH/KOH; use mild bases (e.g., NaHCO₃) sparingly.
  • Oxidizing Agents : Reacts with peroxides or strong oxidizers. Store in amber vials under nitrogen to prevent degradation .

Q. How can researchers address contradictory data in enantiomeric excess (ee) measurements when using this compound?

Methodological Answer: Discrepancies often arise from:

  • Impurity Interference : Co-crystallized solvents or byproducts skew HPLC/GC results. Pre-purify via column chromatography.
  • Polarimetric Calibration : Standardize using a reference sample (e.g., USP-grade L-tartaric acid).
  • Cross-Validation : Combine multiple methods (e.g., NMR with Mosher’s ester analysis) to confirm ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-4-toluoyl-L-tartaric acid
Reactant of Route 2
Di-4-toluoyl-L-tartaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.